molecular formula C18H15Cl2NO B1359665 (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-52-5

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1359665
M. Wt: 332.2 g/mol
InChI Key: OIQBVPXZYNBFQV-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound with the molecular formula C18H15Cl2NO. It has a molecular weight of 332.2 g/mol1. The compound is also known by other names such as 2,5-dichloro-3'- (3-pyrrolinomethyl) benzophenone and (2,5-dichlorophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazoles, which are similar compounds, are considered privileged scaffolds in medicinal chemistry2. Traditional procedures are often used in the synthesis of pyrazoles2.



Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes two dichlorophenyl groups, a dihydropyrrol group, and a methanone group1. The InChI string of the compound is InChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H21.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, pyrazoles, which are structurally similar, are known to exhibit a broad spectrum of biological activities2.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.2 g/mol1. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity1. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors1. The compound has 4 rotatable bonds1. The exact mass and the monoisotopic mass of the compound are 331.0530695 g/mol1. The topological polar surface area of the compound is 20.3 Ų1. The compound has 22 heavy atoms1.


Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing the structural properties of these compounds, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This research highlighted the significance of these compounds in biological applications due to their herbicidal and insecticidal activities (Wang et al., 2015).

Biological Evaluation and Antibacterial Activities

  • Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including the compound . These compounds were evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, indicating their potential as therapeutic agents (Ravula et al., 2016).

Molecular Docking and Antimicrobial Activity

  • Research on the molecular structure, spectroscopic analysis, and molecular docking of certain pyrazoline derivatives, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, revealed insights into their antimicrobial potential. This study provided a comprehensive understanding of the molecular interactions and potential applications in antimicrobial treatments (Sivakumar et al., 2021).

Chemical Synthesis Techniques

  • A paper discussed the reduction of 2- and 3-Acylpyrroles, offering a new synthesis approach for the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole, which includes the compound of interest. This study contributed to the understanding of synthetic methodologies for related compounds (Kimbaris & Varvounis, 2000).

Catalysis and Synthetic Procedures

  • Research on the one-pot synthesis of pyrrole derivatives, including the mentioned compound, explored efficient synthetic procedures using various catalysts. This study emphasized the economical and efficient synthesis of these compounds, which can be valuable in pharmaceutical and chemical industries (Kaur & Kumar, 2018).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. However, compounds with similar structures, such as pyrazoles, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities2.


Please note that this information is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and studies are needed.


properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBVPXZYNBFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643504
Record name (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-52-5
Record name Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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